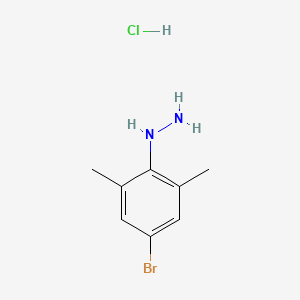(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride
CAS No.: 174826-34-7
Cat. No.: VC4228989
Molecular Formula: C8H12BrClN2
Molecular Weight: 251.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 174826-34-7 |
|---|---|
| Molecular Formula | C8H12BrClN2 |
| Molecular Weight | 251.55 |
| IUPAC Name | (4-bromo-2,6-dimethylphenyl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H |
| Standard InChI Key | SZTXNGAWBPIHMK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1NN)C)Br.Cl |
Introduction
Structural and Molecular Characteristics
The molecular structure of (4-bromo-2,6-dimethylphenyl)hydrazine hydrochloride is defined by its bromine and methyl substituents, which confer distinct electronic and steric properties. The compound’s IUPAC name is (4-bromo-2,6-dimethylphenyl)hydrazine hydrochloride, with a molecular weight of 251.55 g/mol . Key structural features include:
-
Bromine atom: Positioned at the para site, enabling electrophilic substitution reactions.
-
Methyl groups: Located at the ortho positions, enhancing steric hindrance and influencing reaction pathways.
-
Hydrazine moiety: Facilitates nucleophilic interactions and covalent bond formation with biological targets.
The canonical SMILES representation is CC1=CC(=CC(=C1NN)C)Br.Cl, reflecting the substitution pattern and hydrochloride salt formation .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves diazotization of 4-bromo-2,6-dimethylaniline followed by reduction with hydrazine hydrate under acidic conditions. Key steps include:
-
Diazotization: Treatment of 4-bromo-2,6-dimethylaniline with sodium nitrite in hydrochloric acid at 0–5°C to form the diazonium salt.
-
Reduction: Reaction with hydrazine hydrate to yield the hydrazine derivative.
-
Salt Formation: Precipitation as the hydrochloride salt using concentrated HCl.
Optimized conditions (pH 3–5, stoichiometric control) achieve yields exceeding 80%, with purity confirmed via HPLC and elemental analysis .
Industrial Production
Scalable synthesis employs continuous flow reactors to enhance efficiency, with recrystallization from ethanol/water mixtures ensuring high purity (>97%). Industrial batches prioritize temperature control to minimize byproducts like tar or unreacted intermediates.
Chemical Reactivity and Applications
Reaction Pathways
The compound participates in diverse reactions:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | O₂, Fe³⁺ catalysts | Azo derivatives |
| Reduction | LiAlH₄, H₂/Pd | Amines |
| Substitution | KCN, CuCN | Cyano derivatives |
The bromine atom’s electronegativity directs electrophilic substitution to the meta position, while methyl groups sterically hinder ortho/para sites.
Role in Organic Synthesis
-
Fischer indole synthesis: Reacts with ketones (e.g., cyclohexanone) in acidic media to form indole derivatives, intermediates in alkaloid synthesis.
-
Azo compound preparation: Oxidation yields brightly colored azo dyes, utilized in textile and pharmaceutical industries.
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| Caco-2 | 54.9 | Moderate activity |
| A549 | 106.1 | Low sensitivity |
Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation.
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 4-Bromo-2,6-dichlorophenylhydrazine | Cl at ortho | Higher electrophilicity, enhanced GST inhibition |
| 4-Iodo-2,6-dimethylphenylhydrazine | I instead of Br | Greater steric bulk, slower reaction kinetics |
The methyl groups in (4-bromo-2,6-dimethylphenyl)hydrazine hydrochloride improve lipid solubility, potentially enhancing blood-brain barrier penetration compared to halogen-only analogs.
Future Directions in Research
-
Drug Development: Structural optimization to improve selectivity for oncology targets.
-
Catalysis: Exploration as a ligand in transition metal-catalyzed cross-coupling reactions.
-
Materials Science: Incorporation into polymers for sensor applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume